Indacrinone

Description

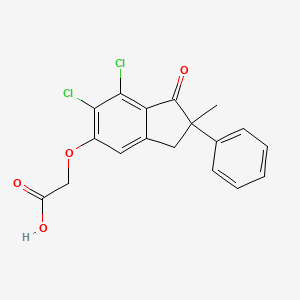

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKWVSHZYDOZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866624 | |

| Record name | Indacrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56049-88-8, 57296-63-6 | |

| Record name | (±)-Indacrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56049-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indacrinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indacrinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indacrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDACRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B926Y9U4QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereospecific Effects of Indacrinone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecific pharmacological effects of the enantiomers of Indacrinone, a loop diuretic with unique uricosuric properties. The distinct actions of the (+) and (-) enantiomers offer a compelling case study in stereopharmacology and have been explored as a strategy to develop a diuretic with a neutral or beneficial effect on serum uric acid levels.

Core Concepts: Stereochemistry and Pharmacodynamics

This compound possesses a single chiral center, giving rise to two enantiomers: (R)-(+)-Indacrinone and (S)-(-)-Indacrinone. These enantiomers exhibit significantly different pharmacological profiles, a phenomenon known as stereoselectivity. The diuretic and uricosuric effects of racemic this compound are a composite of the individual actions of its enantiomers.

Data Presentation: Quantitative Effects of this compound Enantiomers

The following tables summarize the key quantitative data on the diuretic and uricosuric effects of the this compound enantiomers, based on clinical studies in healthy volunteers and hypertensive patients.

Table 1: Effects of this compound Enantiomer Ratios on Serum Uric Acid and Urinary Sodium Excretion in Healthy Men

| Treatment Group | Dose (mg) [(-)/(+)] | Change in Serum Uric Acid (mg/dL) after 7 days | 24-hour Urinary Na+ Excretion on Day 1 (mEq) |

| Placebo | - | +0.3 | - |

| (-)-Indacrinone alone | 10/0 | Increased | ~285 |

| Enantiomer Combination | 10/40 | No significant change (isouricemic) | ~285 |

| Enantiomer Combination | 10/80 | Decreased by ~13% | ~285 |

| Enantiomer Combination | 10/90 | Progressive decrease | ~285 |

| Enantiomer Combination | 10/140 | Further progressive decrease | ~285 |

| Hydrochlorothiazide | 50 | Increased | ~285 |

Data compiled from studies in healthy men on a controlled sodium and potassium diet.

Table 2: Antihypertensive and Biochemical Effects of this compound Enantiomer Ratios in Hypertensive Patients (12-week study)

| Treatment Group | Dose (mg) [(-)/(+)] | Mean Reduction in Blood Pressure (mmHg) | Mean Change in Serum Uric Acid (mg/dL) |

| Placebo | - | 0/3 | +0.3 |

| Enantiomer Ratio A | 2.5/80 | 23/8 | -0.3 |

| Enantiomer Ratio B | 5/80 | 20/10 | -0.4 |

| Enantiomer Ratio C | 10/80 | 25/10 | +0.2 |

Data from a double-blind, parallel study in patients with diastolic blood pressure between 90 and 104 mmHg.

Experimental Protocols

The following are summaries of the methodologies employed in key studies investigating the stereospecific effects of this compound enantiomers.

Clinical Studies in Healthy Volunteers and Hypertensive Patients

Objective: To determine the diuretic, uricosuric, and antihypertensive effects of different ratios of this compound enantiomers.

Methodology:

-

Subject Recruitment: Healthy male volunteers or patients with mild to moderate hypertension were recruited.

-

Dietary Control: Subjects were maintained on a fixed sodium and potassium diet for a specified period before and during the study to ensure baseline electrolyte balance.

-

Study Design: A double-blind, randomized, balanced incomplete block, multiple-dose design was frequently used. This design allows for the comparison of multiple treatment groups without requiring each subject to receive every treatment.

-

Treatment Arms: Various ratios of the (-) and (+) enantiomers of this compound were administered orally, once daily. Placebo and active comparators like hydrochlorothiazide were included as control groups.

-

Data Collection:

-

Blood Samples: Venous blood was collected at baseline and at specified time points throughout the study to measure serum electrolytes (Na+, K+, Cl-) and uric acid concentrations.

-

Urine Samples: 24-hour urine collections were performed to measure urinary volume and the excretion of sodium, potassium, and uric acid.

-

-

Statistical Analysis: Appropriate statistical methods were used to compare the effects of the different treatment groups to placebo and to each other.

In Vivo Microperfusion of Rat Renal Tubules

Objective: To localize the site of action of the this compound enantiomers within the nephron.

Methodology:

-

Animal Model: The experiments were performed in anesthetized rats.

-

Surgical Preparation: The kidney was exposed, and individual nephrons were identified for microperfusion.

-

Microperfusion: A specific segment of the nephron, such as the loop of Henle or the distal tubule, was perfused with a solution containing a known concentration of either the (+) or (-) enantiomer of this compound.

-

Sample Collection: Fluid samples were collected from the perfused tubule segment.

-

Analysis: The collected fluid was analyzed for electrolyte concentrations to determine the net reabsorption or secretion of ions in the presence of the drug.

Signaling Pathways and Mechanisms of Action

The diuretic and uricosuric effects of the this compound enantiomers are mediated by their differential interactions with ion transporters in the renal tubules.

Diuretic Effect of (-)-Indacrinone

The (-)-enantiomer is the primary driver of the diuretic effect of this compound. It is believed to act as a loop diuretic, similar to furosemide, by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition reduces the reabsorption of sodium, chloride, and potassium, leading to increased excretion of these ions and water.

Caption: Diuretic action of (-)-Indacrinone via NKCC2 inhibition.

Uricosuric Effect of (+)-Indacrinone

The (+)-enantiomer is primarily responsible for the uricosuric effect. It is thought to inhibit the reabsorption of uric acid in the proximal tubule. This is likely mediated through interaction with uric acid transporters such as URAT1 and/or organic anion transporters (OATs) that are involved in uric acid handling. By inhibiting reabsorption, the (+)-enantiomer increases the urinary excretion of uric acid, leading to a decrease in serum uric acid levels.

Caption: Uricosuric action of (+)-Indacrinone via URAT1 inhibition.

Experimental Workflow: Clinical Trial for Enantiomer Ratio Optimization

The following diagram illustrates a typical workflow for a clinical trial designed to identify the optimal ratio of this compound enantiomers for achieving both diuretic and isouricemic effects.

Caption: Workflow for an this compound enantiomer ratio optimization trial.

Logical Relationship of Enantiomer Effects

The overall therapeutic effect of a specific ratio of this compound enantiomers is a balance between the diuretic and antihypertensive actions of the (-)-enantiomer and the uricosuric action of the (+)-enantiomer. The goal is to achieve the desired reduction in blood pressure and fluid volume while minimizing the risk of hyperuricemia, a common side effect of many diuretics.

Caption: Interplay of this compound enantiomer effects.

Conclusion

The stereospecific effects of this compound enantiomers provide a clear example of how chirality can be leveraged to optimize a drug's therapeutic profile. By carefully selecting the ratio of the diuretic (-)-enantiomer and the uricosuric (+)-enantiomer, it is possible to develop a diuretic agent that does not adversely affect serum uric acid levels, thereby offering a potential advantage in the treatment of hypertension, particularly in patients with or at risk for gout. Further research into the precise molecular interactions with renal transporters will continue to refine our understanding of these fascinating compounds.

Indacrinone's Dichotomous Impact on Renal Uric Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacrinone, a phenoxyacetic acid derivative, is a loop diuretic that exhibits a unique and complex interaction with renal uric acid transport. Unlike other diuretics that uniformly lead to hyperuricemia, this compound's effect is stereospecific. The drug exists as a racemic mixture of two enantiomers with opposing effects on urate handling. The (R)-(-)-enantiomer is the primary driver of natriuresis but also causes uric acid retention, a typical side effect of loop diuretics. Conversely, the (S)-(+)-enantiomer possesses a potent uricosuric effect, actively promoting the excretion of uric acid. This duality has prompted extensive clinical investigation into optimizing the enantiomeric ratio to create a diuretic with a neutral or even favorable uric acid profile. This technical guide synthesizes the available clinical and physiological data, details the inferred molecular mechanisms of action on key uric acid transporters, and provides standardized experimental protocols for future in-vitro investigation into this fascinating drug.

Introduction: The Enantiomeric Paradox of this compound

This compound (MK-196) is a powerful, long-acting loop diuretic.[1] Early clinical studies revealed a surprising effect on serum uric acid (sUA). While the racemic mixture demonstrated potent diuretic and natriuretic effects, it also led to a decrease in sUA concentrations and an increase in uric acid clearance, contrary to the hyperuricemic effects typically observed with diuretics like furosemide and hydrochlorothiazide.[1][2]

Subsequent research isolating the enantiomers uncovered the basis for this unique profile. The diuretic and natriuretic activity of this compound resides predominantly in the (R)-(-)-enantiomer.[2][3] However, this enantiomer also exhibits the undesirable side effect of uric acid retention. The (S)-(+)-enantiomer, while being a less potent diuretic, is strongly uricosuric, effectively antagonizing the hyperuricemic effect of its counterpart. This has led to the concept of an "isouricemic diuretic," where the ratio of the enantiomers can be adjusted to balance diuretic efficacy with a neutral or even sUA-lowering effect.

Clinical and Physiological Effects on Uric Acid Homeostasis

Numerous clinical trials have been conducted to determine the optimal ratio of this compound's enantiomers for achieving potent diuresis without causing hyperuricemia. These studies provide a quantitative look at the physiological impact of modulating the (S)-(+)-uricosuric to (R)-(-)-natriuretic ratio.

Quantitative Data from Clinical Studies

The following tables summarize key findings from clinical trials investigating various enantiomeric ratios of this compound.

Table 1: Effect of this compound Enantiomer Ratios on Serum Uric Acid (sUA)

| Treatment Group ((-)-enantiomer / (+)-enantiomer) | Daily Dose (mg) | Mean Change in sUA (mg/dL) | Study Population | Reference |

|---|---|---|---|---|

| Placebo | - | +0.3 | Hypertensive Patients | |

| This compound | -2.5 / +80 | -0.3 | Hypertensive Patients | |

| This compound | -5 / +80 | -0.4 | Hypertensive Patients | |

| This compound | -10 / +80 | +0.2 | Hypertensive Patients | |

| This compound | -10 / 0 | - | Healthy Men | |

| This compound | -10 / 10 | - | Healthy Men | |

| This compound | -10 / 20 | - | Healthy Men | |

| This compound | -10 / 40 (approx. isouricemic) | ~0 | Healthy Men | |

| This compound | -10 / 80 | -13% from baseline | Healthy Men | |

| Hydrochlorothiazide | 50 | Increased sUA | Healthy Men |

| this compound Ratios | -10 / +40, +90, +140 | Progressive decrease in sUA | Healthy Men | |

Table 2: Effect of this compound on Fractional Urate Clearance

| Treatment | Dose | Baseline Fractional Urate Clearance (%) | Post-dose Fractional Urate Clearance (%) | Study Population | Reference |

|---|

| this compound | Single doses up to 60mg | 5.16 | 12.24 | Healthy Men | |

These data clearly demonstrate that by increasing the proportion of the (+)-enantiomer, the uricosuric effect can be titrated to overcome the uric acid-retaining effect of the (-)-enantiomer, resulting in a net neutral or urate-lowering outcome.

Inferred Molecular Mechanisms of Action

While direct in-vitro studies quantifying the interaction of this compound enantiomers with specific uric acid transporters are not available in the public domain, a mechanistic model can be inferred from the physiological data and our understanding of renal urate handling. The primary transporters involved in uric acid homeostasis in the renal proximal tubule are URAT1 (SLC22A12) for reabsorption, and OAT1 (SLC22A6) and OAT3 (SLC22A8) for secretion. The ATP-binding cassette transporter ABCG2 also plays a role in uric acid secretion.

Proposed Interaction with Uric Acid Transporters

-

(S)-(+)-Indacrinone (Uricosuric Effect): The uricosuric effect of the (S)-enantiomer is likely mediated by the inhibition of URAT1 . URAT1 is the primary transporter responsible for reabsorbing uric acid from the tubular lumen back into the blood. By inhibiting URAT1, (S)-indacrinone would block this reabsorption, leading to increased excretion of uric acid in the urine. This is the established mechanism for other uricosuric drugs like probenecid and benzbromarone.

-

(R)-(-)-Indacrinone (Uric Acid Retention): The hyperuricemic effect of the (R)-enantiomer, and loop diuretics in general, is thought to involve multiple mechanisms. One prominent theory is the inhibition of basolateral uric acid secretion via OAT1 and OAT3 . These transporters move uric acid from the blood into the proximal tubule cells for secretion into the lumen. Inhibition of OAT1/OAT3 by (R)-indacrinone would reduce this secretory pathway. Additionally, the volume depletion caused by the potent diuretic effect of the (R)-enantiomer can lead to an upregulation of proximal tubule reabsorption, including that of uric acid, further contributing to elevated sUA levels.

Visualizing the Proposed Mechanisms

The following diagrams illustrate the inferred interactions of this compound enantiomers with key uric acid transporters in a renal proximal tubule cell.

Caption: Inferred interaction of this compound enantiomers with renal urate transporters.

Proposed Experimental Protocols for Mechanistic Elucidation

To definitively determine the molecular targets of this compound and its enantiomers, in-vitro transport assays are required. The following protocols are based on standard methodologies for studying transporter-drug interactions.

URAT1 Inhibition Assay

-

Objective: To quantify the inhibitory potency (IC50) of (S)-indacrinone and (R)-indacrinone on human URAT1.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently overexpressing human URAT1 (SLC22A12). A control cell line (e.g., mock-transfected HEK293) is essential.

-

Substrate: [14C]-labeled uric acid.

-

Protocol:

-

Seed URAT1-HEK293 and mock-HEK293 cells in 24- or 48-well plates and grow to confluence.

-

Wash cells with a pre-warmed Krebs-Henseleit (KH) buffer (pH 7.4).

-

Pre-incubate the cells for 10-15 minutes in KH buffer containing a range of concentrations of (S)-indacrinone, (R)-indacrinone, or a known URAT1 inhibitor (e.g., benzbromarone) as a positive control.

-

Initiate the uptake by adding KH buffer containing [14C]-uric acid (e.g., at a concentration near its Km for URAT1) and the respective inhibitor concentrations.

-

Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.

-

Terminate the uptake by rapidly washing the cells with ice-cold KH buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize radioactivity to the protein content of each well.

-

Calculate URAT1-specific uptake by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for a URAT1 inhibition assay.

OAT1/OAT3 Inhibition Assay

-

Objective: To quantify the inhibitory potency (IC50/Ki) of (R)-indacrinone and (S)-indacrinone on human OAT1 and OAT3.

-

Cell Lines: HEK293 cells stably expressing human OAT1 (SLC22A6) or OAT3 (SLC22A8).

-

Substrate: A fluorescent or radiolabeled OAT substrate, such as [3H]-para-aminohippurate (PAH) or 6-carboxyfluorescein (6-CF).

-

Protocol: The protocol is broadly similar to the URAT1 assay.

-

Seed OAT1-HEK293 or OAT3-HEK293 cells.

-

Wash with appropriate buffer.

-

Pre-incubate with a range of concentrations of this compound enantiomers or a known OAT inhibitor (e.g., probenecid).

-

Initiate uptake with the chosen labeled substrate.

-

Terminate uptake and wash cells.

-

Lyse cells and measure radioactivity or fluorescence.

-

Normalize to protein content.

-

Calculate specific uptake and determine IC50 values.

-

Conclusion and Future Directions

This compound presents a compelling case study in stereospecific pharmacology. The opposing effects of its enantiomers on uric acid transport offer a unique therapeutic strategy for developing a diuretic that mitigates the risk of hyperuricemia. While clinical and physiological data strongly support the model of (S)-indacrinone inhibiting reabsorption (likely via URAT1) and (R)-indacrinone inhibiting secretion (likely via OAT1/OAT3), direct molecular evidence is currently lacking.

The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate these precise molecular interactions. Quantifying the inhibitory potencies of each enantiomer against URAT1, OAT1, OAT3, and other relevant transporters like ABCG2 will provide the definitive data needed to fully understand this compound's mechanism of action. This knowledge will not only solidify our understanding of this particular drug but could also inform the design of future urate-lowering therapies and diuretics with improved safety profiles.

References

- 1. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of uricosuric properties of this compound by manipulation of the enantiomer ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomers of this compound: a new approach to producing an isouricemic diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of Indacrinone: A Chiral Approach to Diuresis and Uricosuria

An In-depth Technical Guide

Abstract

Indacrinone, a phenoxyacetic acid derivative, emerged from research at Merck & Co. as a potent loop diuretic.[1] Its development is a compelling case study in chiral pharmacology, where the differential therapeutic and side-effect profiles of its enantiomers were harnessed to create a more favorable clinical outcome. This technical guide delves into the discovery, history, and development of this compound, detailing its mechanism of action, the unique contributions of its (+) and (-) enantiomers, and the clinical investigations that defined its therapeutic potential.

Discovery and Rationale

The quest for potent diuretics with a favorable safety profile has been a long-standing endeavor in cardiovascular medicine. Early diuretics were often associated with undesirable side effects, including hyperuricemia, an increase in serum uric acid that can precipitate gout.[2] this compound was developed as a loop diuretic with the goal of potent natriuresis (sodium excretion) for the management of hypertension and edema.[3][4]

Initial studies revealed that racemic this compound, a mixture of its two enantiomers, not only induced significant diuresis but also possessed uricosuric properties, meaning it increased the excretion of uric acid.[4] This dual action was a significant advantage over other loop diuretics that typically cause uric acid retention.

The Tale of Two Enantiomers: A Chiral Dichotomy

The most fascinating aspect of this compound's development lies in the distinct pharmacological activities of its stereoisomers.

-

The (-)-Enantiomer (Levorotatory): The Diuretic Powerhouse The primary diuretic and natriuretic activity of this compound resides in its (-)-enantiomer. This isomer is significantly more potent in promoting the excretion of sodium and water.

-

The (+)-Enantiomer (Dextrorotatory): The Uricosuric Agent Conversely, the (+)-enantiomer is the principal contributor to the uricosuric effect, promoting the excretion of uric acid. While it possesses some diuretic activity, it is substantially less potent than its levorotatory counterpart.

This separation of activities presented a unique opportunity. The racemic mixture, with its 1:1 ratio of enantiomers, offered a degree of uricosuric action that could offset the hyperuricemic tendency of the potent diuretic (-)-enantiomer. Further research demonstrated that by manipulating the ratio of the enantiomers, the balance between diuretic and uricosuric effects could be optimized. Studies suggested that a 9:1 mixture of the (+) to (-) enantiomers could provide optimal therapeutic value, maximizing the uricosuric effect while retaining significant diuretic efficacy.

Mechanism of Action

This compound exerts its diuretic effect by acting on the thick ascending limb of the Loop of Henle in the nephron.

Inhibition of the Na-K-2Cl Symporter

The primary molecular target of this compound, particularly the (-)-enantiomer, is the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of the epithelial cells in the thick ascending limb. By competitively binding to the chloride binding site, this compound inhibits the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This disruption of ion transport leads to an increased excretion of these ions and, consequently, water, resulting in diuresis.

Uricosuric Effect

The precise mechanism of the uricosuric action of the (+)-enantiomer is less definitively characterized but is believed to involve modulation of uric acid transport in the proximal tubule. It is thought to inhibit the reabsorption of uric acid from the tubular fluid, thereby increasing its excretion.

Chemical Synthesis

The synthesis of this compound involves a multi-step process:

The synthesis begins with the Friedel-Crafts acylation of 2,3-dichloroanisole with phenylacetyl chloride. This is followed by a Mannich-type reaction and an intramolecular cyclization to form the indanone core. Subsequent O-demethylation, alkylation with iodoacetic acid, and a final alkylation with iodomethane yield this compound.

Clinical Development and Trials

Numerous clinical studies were conducted to evaluate the safety and efficacy of this compound and its enantiomers.

Experimental Protocols

While specific protocols for every study are not publicly available, a general methodology for assessing diuretic and uricosuric agents can be outlined:

Objective: To determine the natriuretic, diuretic, and uricosuric effects of different ratios of this compound enantiomers.

Study Design: Double-blind, randomized, placebo-controlled, crossover or parallel-group study.

Participant Population: Healthy male volunteers or patients with mild to moderate essential hypertension.

Methodology:

-

Baseline Phase: Participants are placed on a standardized diet with controlled sodium and potassium intake for a washout period. Baseline 24-hour urine collections are performed to measure volume, sodium, potassium, chloride, and uric acid excretion. Blood samples are taken to determine baseline serum electrolytes and uric acid levels.

-

Treatment Phase: Participants are randomly assigned to receive one of the treatment arms (e.g., placebo, different ratios of this compound enantiomers, active comparator like hydrochlorothiazide).

-

Data Collection:

-

Urine Collection: Timed urine collections (e.g., 0-4h, 4-8h, 8-12h, 12-24h) are performed on specified days of treatment to measure urine volume and electrolyte (Na+, K+, Cl-) and uric acid concentrations.

-

Blood Sampling: Blood samples are drawn at regular intervals to monitor serum electrolyte and uric acid concentrations.

-

Blood Pressure Monitoring: In hypertension trials, sitting or ambulatory blood pressure is measured at baseline and throughout the treatment period.

-

-

Analysis:

-

Urinary electrolyte and uric acid excretion rates are calculated.

-

Changes from baseline in urine volume, electrolyte excretion, serum uric acid, and blood pressure are compared between treatment groups.

-

Statistical analyses (e.g., ANOVA, t-tests) are used to determine the significance of the observed effects.

-

Summary of Clinical Findings

Clinical trials in healthy volunteers and hypertensive patients consistently demonstrated the following:

-

Dose-dependent Diuresis: The (-)-enantiomer produced a dose-related increase in sodium and water excretion.

-

Uricosuric Effect of the (+)-Enantiomer: The (+)-enantiomer led to a dose-dependent decrease in serum uric acid levels.

-

Blood Pressure Reduction: In patients with hypertension, various ratios of this compound enantiomers effectively lowered both systolic and diastolic blood pressure.

-

Optimized Enantiomer Ratio: Studies manipulating the ratio of the enantiomers found that increasing the proportion of the (+)-enantiomer could effectively counteract the hyperuricemic effect of the (-)-enantiomer, and in some ratios, even lead to a net decrease in serum uric acid. A ratio of 10 mg of the (-)-enantiomer to 80 mg of the (+)-enantiomer was found to produce the least variation in serum uric acid.

Table 1: Effects of this compound Enantiomer Ratios on Blood Pressure in Hypertensive Patients

| Treatment Group | Dose [(-)-enantiomer / (+)-enantiomer] (mg) | Mean Reduction in Sitting Blood Pressure (mmHg) |

| A | 2.5 / 80 | 23 / 8 |

| B | 5 / 80 | 20 / 10 |

| C | 10 / 80 | 25 / 10 |

| Placebo | 0 / 0 | 0 / 3 |

Table 2: Mean Change in Serum Uric Acid with Different this compound Enantiomer Ratios

| Treatment Group | Dose [(-)-enantiomer / (+)-enantiomer] (mg) | Mean Change in Serum Uric Acid (mg/dL) |

| A | 2.5 / 80 | -0.3 |

| B | 5 / 80 | -0.4 |

| C | 10 / 80 | +0.2 |

| Placebo | 0 / 0 | +0.3 |

Conclusion

The development of this compound represents a significant milestone in diuretic therapy, highlighting the importance of stereochemistry in drug design and development. By recognizing and characterizing the distinct pharmacological profiles of its enantiomers, researchers were able to rationally design a therapeutic agent that combined potent diuretic activity with a mechanism to mitigate a common and problematic side effect. The story of this compound serves as a classic example of how a deeper understanding of pharmacology at the molecular level can lead to the creation of safer and more effective medications. Although not currently in widespread clinical use, the principles learned from the development of this compound continue to influence the design of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: natriuretic and uricosuric effects of various ratios of its enantiomers in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uricosuric Properties of the S-enantiomer of Indacrinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indacrinone, a potent loop diuretic, exists as a racemic mixture of two enantiomers with distinct pharmacological profiles. The (R)-enantiomer is primarily responsible for the diuretic effect, which can be associated with the common side effect of hyperuricemia due to increased uric acid retention. Conversely, the (S)-enantiomer exhibits a uricosuric effect, promoting the excretion of uric acid and thereby counteracting the hyperuricemic potential of its counterpart.[1][2] This unique property of the S-enantiomer has been the subject of clinical investigation to develop an "isouricemic diuretic" by optimizing the ratio of the two enantiomers. This technical guide provides an in-depth analysis of the uricosuric properties of the S-enantiomer of this compound, summarizing the available quantitative data, outlining experimental approaches, and visualizing its physiological effects.

Contrasting Pharmacological Profiles of this compound Enantiomers

This compound's therapeutic action is a composite of the activities of its stereoisomers. The (R)-(+)-enantiomer, the eutomer, is the active diuretic.[1][3] Like many diuretics, its action can lead to an undesirable retention of uric acid.[1] The (S)-(-)-enantiomer, the distomer, possesses the beneficial property of promoting uric acid secretion, an effect known as uricosuria. This antagonizes the uric acid retention caused by the (R)-enantiomer, offering a potential therapeutic advantage for the racemic mixture or specifically formulated ratios of the enantiomers.

Studies in healthy volunteers have demonstrated that while the racemic mixture of this compound has a greater natriuretic potency than furosemide, it uniquely decreases serum uric acid concentrations and increases uric acid clearance, effects opposite to those of furosemide.

Quantitative Data on the Uricosuric Effects of the S-enantiomer

Clinical studies have been conducted to quantify the uricosuric effects of varying ratios of the this compound enantiomers. The data consistently show that increasing the proportion of the (+)-enantiomer (S-enantiomer) enhances the uricosuric and hypouricemic effects.

Table 1: Effect of Varying Ratios of this compound Enantiomers on Serum Uric Acid in Healthy Men

| Treatment ((-)-enantiomer / (+)-enantiomer) | Daily Dose | Duration | Mean Change in Serum Uric Acid | Reference |

| 10 mg / 40 mg | Once daily | 7 days | Approximately isouricemic | |

| 10 mg / 80 mg | Once daily | 7 days | Lowered by 13% | |

| 10 mg / 90 mg | Once daily | 7 days | Progressive decrease | |

| 10 mg / 140 mg | Once daily | 7 days | Progressive decrease | |

| 50 mg Hydrochlorothiazide | Once daily | 7 days | Increased (p < 0.05) | |

| Placebo | Once daily | 7 days | No significant change |

Table 2: Antihypertensive and Biochemical Effects of this compound Enantiomer Ratios in Patients with Hypertension

| Treatment ((-)-enantiomer / (+)-enantiomer) | Daily Dose | Duration | Mean Change in Serum Uric Acid (mg/dl) | Reference |

| 2.5 mg / 80 mg | Once daily | 12 weeks | -0.3 | |

| 5 mg / 80 mg | Once daily | 12 weeks | -0.4 | |

| 10 mg / 80 mg | Once daily | 12 weeks | +0.2 | |

| Placebo | Once daily | 12 weeks | +0.3 |

Note: The quantitative data presented in these tables are derived from abstracts of clinical trials. Access to full-text articles for more comprehensive data, including standard deviations and statistical analyses, was not available.

Experimental Protocols

The following provides an overview of the methodologies employed in the clinical trials assessing the uricosuric properties of the S-enantiomer of this compound.

Study Design: The majority of the cited studies were double-blind, randomized, balanced, incomplete-block, and placebo-controlled clinical trials.

Participants: The studies were conducted in healthy male volunteers and in patients with sitting diastolic blood pressure between 90 and 104 mm Hg.

Interventions: Participants received varying ratios of the (-) and (+) enantiomers of this compound, placebo, or a comparator diuretic such as hydrochlorothiazide or ticrynafen. Dosages and treatment durations varied across studies, as detailed in the tables above.

Controlled Conditions: In some studies, subjects were maintained on a sodium- and potassium-controlled diet to standardize electrolyte intake. A placebo washout period was employed in the study with hypertensive patients.

Outcome Measures: The primary endpoints related to uricosuric activity were changes in plasma/serum uric acid levels and uric acid clearance. Natriuretic and diuretic effects were also assessed by measuring urinary sodium and potassium excretion and urine volume.

Disclaimer: Detailed, step-by-step experimental protocols from the original research articles could not be accessed. The information provided is a summary based on the available abstracts.

Visualizing the Pharmacological Effects and Potential Mechanisms

Differential Effects of this compound Enantiomers

The distinct actions of the (R)- and (S)-enantiomers of this compound on diuresis and uricosuria can be visualized as a dual-pathway physiological effect.

Caption: Differential pharmacological effects of this compound enantiomers.

Proposed Mechanism of Uricosuric Action

While the precise molecular mechanism of the S-enantiomer of this compound's uricosuric effect has not been definitively elucidated in the available literature, it is hypothesized to involve the inhibition of uric acid reabsorption in the renal proximal tubule. This is a common mechanism for uricosuric drugs, which often target organic anion transporters such as URAT1. The following diagram illustrates this proposed mechanism.

Caption: Hypothesized mechanism of S-indacrinone's uricosuric effect.

Disclaimer: This diagram represents a potential mechanism of action based on the known pharmacology of other uricosuric agents. Direct evidence for the interaction of the S-enantiomer of this compound with specific uric acid transporters was not found in the reviewed literature.

Conclusion and Future Directions

The S-enantiomer of this compound possesses clear uricosuric properties that can effectively counteract the hyperuricemic tendency of its diuretic R-enantiomer. Clinical data support the concept that by adjusting the enantiomeric ratio, it is possible to achieve a desired balance of diuretic and uricosuric effects, potentially leading to an isouricemic diuretic. However, a significant gap remains in the understanding of the precise molecular mechanism of action of the S-enantiomer. Future research should focus on in vitro studies to identify the specific renal transporters with which the S-enantiomer of this compound interacts. Elucidating this mechanism would not only provide a more complete understanding of its pharmacology but could also inform the development of novel uricosuric agents. Furthermore, the publication of full clinical trial data would be invaluable for a more robust quantitative analysis of its effects.

References

In-Depth Technical Guide on the Structure-Activity Relationship of Indacrinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of indacrinone, a potent loop diuretic with unique uricosuric properties. The document delves into the core chemical scaffold, the impact of stereochemistry, and the effects of various structural modifications on its diuretic and uricosuric activities. Detailed experimental protocols and visual representations of key concepts are included to support further research and development in this area.

Core Structure and Mechanism of Action

This compound, chemically known as [(6,7-dichloro-2-methyl-1-oxo-2-phenyl-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid, is a phenoxyacetic acid derivative built upon an indanone scaffold. As a loop diuretic, its primary mechanism of action involves the inhibition of solute reabsorption in the thick ascending limb of the loop of Henle, a segment of the renal tubule. This action leads to a significant increase in the excretion of sodium (natriuresis), chloride, and water.

A distinguishing feature of this compound is its concurrent uricosuric effect, which is the promotion of uric acid excretion. This property is particularly significant as most other loop diuretics tend to cause uric acid retention (hyperuricemia), a side effect that can precipitate or worsen gout.

dot

Caption: Dual mechanism of this compound.

The Critical Role of Stereochemistry

This compound possesses a single chiral center at the C2 position of the indanone ring, leading to the existence of two enantiomers: (R)- and (S)-indacrinone. Research has demonstrated a clear separation of pharmacological activities between these two isomers, which is a cornerstone of this compound's SAR.

-

The (-)/(R)-Enantiomer: The Diuretic Agent: The primary diuretic and natriuretic activity of this compound resides in the (R)-enantiomer (also referred to as the (-)-enantiomer). This isomer is significantly more potent in promoting sodium and water excretion than its counterpart. However, like other potent diuretics, the (R)-enantiomer can lead to the retention of uric acid upon chronic administration.

-

The (+)/(S)-Enantiomer: The Uricosuric Agent: The (S)-enantiomer (or (+)-enantiomer) is a potent uricosuric agent. It actively promotes the secretion of uric acid, thereby counteracting the hyperuricemic effect of the (R)-enantiomer. While it possesses some diuretic activity, it is substantially less potent than the (R)-isomer in this regard.

This unique pharmacological profile of the enantiomers led to extensive research into optimizing their ratio to achieve a diuretic effect without causing hyperuricemia. Studies have shown that a racemic mixture (1:1 ratio of enantiomers) can still lead to elevated uric acid levels over time. However, adjusting the ratio to favor the (+)-enantiomer, for instance, in a 1:9 ratio of the (-) to (+) enantiomer, can result in an "isouricemic" or even a net uric acid-lowering (hypouricemic) diuretic.

Quantitative Data on Enantiomer Ratios and Effects

The following table summarizes the findings from a clinical study investigating the effects of different ratios of this compound enantiomers on serum uric acid levels in hypertensive patients.

| Treatment Group ((-)-enantiomer/(+)-enantiomer) | Mean Change in Serum Uric Acid (mg/dL) |

| Placebo | +0.3 |

| -2.5 mg / +80 mg | -0.3 |

| -5 mg / +80 mg | -0.4 |

| -10 mg / +80 mg | +0.2 |

Data adapted from a study on hypertensive patients.

Structure-Activity Relationship of this compound Analogs

Systematic modifications of the this compound scaffold have elucidated key structural features required for its diuretic and uricosuric activities. The following sections detail the SAR based on substitutions at various positions of the indanone ring and the phenoxyacetic acid side chain.

Modifications at the C2 Position of the Indanone Ring

The C2 position is critical for activity, and substitutions at this position significantly influence both diuretic and uricosuric potency.

-

Aryl and Alkyl Substituents: The presence of a small alkyl group (like methyl) and a phenyl group at the C2 position, as seen in this compound, is optimal for high diuretic activity.

-

Effect of Phenyl Ring Substitution: Substitution on the C2-phenyl group generally leads to a decrease in diuretic activity.

Modifications of the Indanone Aromatic Ring

The chlorine atoms at the C6 and C7 positions are crucial for potent diuretic activity.

-

Halogen Substitution: Dichloro substitution at positions 6 and 7 provides the highest diuretic potency. Shifting these halogens to other positions or replacing them with other groups generally diminishes activity.

Modifications of the Phenoxyacetic Acid Side Chain

The oxyacetic acid side chain at the C5 position is another key determinant of activity.

-

Carboxylic Acid Group: The carboxylic acid moiety is essential for diuretic activity. Its replacement with other functional groups, such as a tetrazole, often leads to a significant reduction in potency.

-

Length of the Alkyl Chain: The length of the alkyl chain of the oxyacetic acid group is optimal as a single methylene unit. Increasing the chain length is generally detrimental to activity.

dot

Caption: General workflow for an SAR study of this compound.

Experimental Protocols

This section provides an overview of the methodologies typically employed in the evaluation of the diuretic and uricosuric activities of this compound and its analogs.

In Vivo Diuretic Activity Assay (Rat Model)

This protocol is based on the Lipschitz method and is a standard for screening diuretic agents.

-

Animals: Male Wistar or Sprague-Dawley rats, weighing 150-250g, are used. Animals are fasted overnight with free access to water.

-

Procedure:

-

Animals are divided into control, standard (e.g., furosemide), and test groups.

-

Each rat receives a saline load (e.g., 25 mL/kg of 0.9% NaCl) orally or intraperitoneally to ensure a uniform state of hydration and promote diuresis.

-

The test compounds, dissolved or suspended in the saline vehicle, are administered concurrently with the saline load. The control group receives only the saline vehicle.

-

Animals are placed in individual metabolic cages designed to separate urine and feces.

-

Urine is collected for a specified period, typically 5 to 24 hours.

-

-

Data Analysis:

-

The total urine volume for each animal is recorded.

-

Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

-

The diuretic activity is often expressed as the "Lipschitz value," which is the ratio of the mean urinary excretion in the test group to that in the standard group.

-

Natriuretic and other electrolyte excretion rates are also calculated and compared between groups.

-

In Vivo Uricosuric Activity Assay (Primate Model)

Primates, such as chimpanzees, are often used for uricosuric studies as their uric acid metabolism is more similar to humans than that of rodents.

-

Animals: Conscious, chair-restrained chimpanzees are often used. They are maintained on a standard diet with controlled purine intake.

-

Procedure:

-

A baseline period is established where urine and blood samples are collected to determine basal uric acid levels and excretion rates.

-

The test compound (this compound or an analog) is administered, typically orally.

-

Urine and blood samples are collected at regular intervals for several hours post-administration.

-

-

Data Analysis:

-

Urine is analyzed for uric acid and creatinine concentrations.

-

Blood plasma is analyzed for uric acid levels.

-

The clearance of uric acid is calculated and compared to the baseline values to determine the uricosuric effect.

-

In Vitro Urate Transporter (URAT1) Inhibition Assay

This assay assesses the direct inhibitory effect of a compound on a key protein involved in uric acid reabsorption in the kidneys.

-

System: Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter are commonly used.

-

Procedure:

-

The URAT1-expressing cells are cultured in appropriate well plates.

-

The cells are incubated with a solution containing radio-labeled [14C]uric acid and varying concentrations of the test compound.

-

After a defined incubation period, the uptake of [14C]uric acid into the cells is stopped by washing with an ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition of uric acid uptake is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of the compound that inhibits 50% of URAT1 activity) is determined by plotting the inhibition data against the compound concentration.

-

dot

Caption: Workflow for diuretic and uricosuric assays.

Conclusion

The structure-activity relationship of this compound is a compelling example of how stereochemistry can be leveraged to create a more favorable therapeutic profile. The separation of diuretic and uricosuric activities between the (R)- and (S)-enantiomers, respectively, offers a clear strategy for designing diuretics with a reduced risk of hyperuricemia. The key structural motifs for activity include the dichloro-substituted indanone core, a C2-methyl-C2-phenyl substitution pattern, and an intact phenoxyacetic acid side chain. Future research in this area could focus on further refining the indanone scaffold to enhance the desired activities and improve the overall safety and pharmacokinetic properties of this class of compounds.

The Renal Pharmacology of Indacrinone: A Technical Guide to its Effects on Electrolyte Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacrinone is a potent, long-acting loop diuretic with a unique pharmacological profile characterized by its dual enantiomeric properties. This technical guide provides an in-depth analysis of this compound's effects on renal electrolyte handling, drawing from key studies in both human and animal models. The document details the drug's mechanism of action, its distinct effects on sodium, potassium, chloride, and uric acid transport, and the contrasting roles of its (+) and (-) enantiomers. Experimental protocols from pivotal studies are outlined, and quantitative data are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this compound's complex renal pharmacology.

Introduction

This compound, a phenoxyacetic acid derivative, is a loop diuretic that acts primarily on the thick ascending limb of the loop of Henle and the distal tubule.[1][2] Its distinctive feature lies in its chiral nature; the compound exists as a racemic mixture of two enantiomers with differing pharmacological activities.[3][4] The (-) enantiomer is principally responsible for the natriuretic and diuretic effects, while the (+) enantiomer exhibits a uricosuric effect, promoting the excretion of uric acid.[3] This unique combination offers a potential therapeutic advantage over other loop diuretics that can cause hyperuricemia. This guide synthesizes the available scientific literature to provide a detailed technical overview of this compound's interaction with renal electrolyte transport mechanisms.

Mechanism of Action

This compound exerts its diuretic effect by inhibiting sodium and chloride reabsorption in the diluting segments of the nephron. This action leads to an increase in the urinary excretion of sodium, chloride, and water. The primary site of action is the thick ascending limb of the Loop of Henle, with additional effects in the distal tubule.

Enantiomer-Specific Actions

The two enantiomers of this compound have distinct roles in its overall effect on renal function:

-

(-)-Indacrinone: This enantiomer is the more potent diuretic and natriuretic agent. It primarily acts on the thick ascending limb of Henle's loop to inhibit Na+-K+-2Cl- cotransport.

-

(+)-Indacrinone: This enantiomer has a weaker diuretic effect but is responsible for the uricosuric properties of the racemic mixture. It is believed to act on the proximal tubule to inhibit uric acid reabsorption. The (+)-enantiomer also has a diuretic effect, though weaker than the (-) enantiomer, with a site of action in the cortical diluting segment or early distal tubule.

The combination of these enantiomeric effects results in a diuretic that can lower blood pressure without significantly elevating serum uric acid levels, a common side effect of other loop diuretics. In fact, studies have shown that specific ratios of the enantiomers, such as a 1:9 ratio of the (-) to (+) enantiomer, can produce a favorable uric acid profile.

Effects on Renal Electrolyte Handling

Sodium and Chloride

This compound is a potent natriuretic and chloruretic agent. It significantly increases the fractional excretion of sodium and chloride, with a dose-dependent linear increase in urinary volume and excretion of these ions. Studies in healthy volunteers have shown that racemic this compound has a greater natriuretic potency than furosemide, with a slower onset and longer duration of action. Both enantiomers inhibit sodium reabsorption in the loop of Henle and the distal tubule, with the (-)-enantiomer being significantly more effective in the loop of Henle.

Potassium

Like other loop diuretics, this compound increases potassium excretion (kaliuresis). This is a consequence of the increased delivery of sodium to the distal nephron, which stimulates potassium secretion. The (-)-enantiomer is primarily responsible for the kaliuretic effect. However, the combination with a potassium-sparing diuretic like amiloride can mitigate this effect, leading to a net neutral or even a potassium-retaining effect.

Uric Acid

A key feature of this compound is its uricosuric effect, which is primarily attributed to the (+)-enantiomer. While the (-)-enantiomer can cause uric acid retention, similar to other loop diuretics, the (+) enantiomer promotes uric acid secretion. This leads to a decrease in serum uric acid concentrations and an increase in uric acid clearance. The net effect on uric acid handling depends on the ratio of the enantiomers. Racemic this compound has been shown to induce an initial uricosuria, and certain ratios of enantiomers can result in a minimal overall change in 24-hour urate excretion and serum urate concentrations.

Calcium and Magnesium

This compound also affects the renal handling of divalent cations. The increased sodium delivery to the distal nephron and the alteration of the transepithelial potential in the thick ascending limb can lead to an increase in the excretion of calcium and magnesium. However, some studies have reported a reduction in urinary calcium excretion.

Quantitative Data on Renal Effects

The following tables summarize the quantitative effects of this compound on various renal parameters as reported in key clinical studies.

Table 1: Effect of Increasing Doses of Oral this compound on Urinary Excretion in Male Subjects

| Parameter | Control | 10 mg | 20 mg | 40 mg | 60 mg |

| Urine Volume (ml/min) | ~0.5 | ~2.0 | ~3.5 | ~5.0 | ~6.5 |

| Na+ Excretion (µmol/min) | ~50 | ~300 | ~550 | ~800 | ~1050 |

| Cl- Excretion (µmol/min) | ~60 | ~350 | ~600 | ~850 | ~1100 |

| K+ Excretion (µmol/min) | ~40 | ~70 | ~90 | ~100 | ~100 |

| Ca2+ Excretion (µmol/min) | ~4 | ~6 | ~7 | ~8 | ~8 |

| Mg2+ Excretion (µmol/min) | ~1.5 | ~2.5 | ~3.0 | ~3.5 | ~3.5 |

| Uric Acid Excretion (µmol/min) | ~0.3 | ~0.5 | ~0.6 | ~0.7 | ~0.7 |

Note: Values are approximate and represent the trend of a linear increase for volume, Na+, and Cl-, and a plateau for K+, Ca2+, Mg2+, and uric acid at the 40 mg dose as described in the source.

Table 2: Comparative Effects of this compound Enantiomers on Fractional Electrolyte Excretion in the Loop of Henle (In Vivo Microperfusion in Rats)

| Enantiomer | Change in Sodium Reabsorption | Change in Potassium Reabsorption |

| (+)-Indacrinone (5 x 10-4 M) | Inhibition | Inhibition |

| (-)-Indacrinone (5 x 10-4 M) | Significant Inhibition (more effective than (+)) | Abolished, sometimes converted to net secretion |

Table 3: Effect of this compound on Fractional Free Water Clearance and Urate Clearance in Hydrated Healthy Volunteers

| Parameter | Control | This compound |

| Fractional Free Water Clearance (CH2O) | 8.89% | 5.83% |

| Fractional Urate Clearance | 5.16% | 12.24% |

Experimental Protocols

Human Clearance Studies

These studies are designed to determine the renal sites of action of diuretics.

-

Subjects: Healthy volunteers, typically male, are recruited. They are maintained on a controlled diet for sodium and potassium intake.

-

Protocol:

-

Hydration/Hydropenia: Subjects undergo either maximal water hydration (to assess free water clearance) or hydropenia (to assess free water reabsorption).

-

Drug Administration: Single oral doses of this compound, its enantiomers, or a placebo are administered in a randomized, double-blind, crossover design.

-

Urine Collection: Urine is collected at timed intervals before and after drug administration.

-

Blood Sampling: Blood samples are taken to measure plasma electrolyte concentrations and glomerular filtration rate (GFR) markers (e.g., inulin).

-

Analysis: Urine and plasma are analyzed for concentrations of sodium, potassium, chloride, calcium, magnesium, uric acid, and creatinine. GFR, fractional excretion of electrolytes, and free water clearance are calculated.

-

In Vivo Microperfusion of Single Nephron Segments in Rats

This technique allows for the direct investigation of the effects of a drug on specific segments of the nephron.

-

Animal Model: Anesthetized rats are used.

-

Protocol:

-

Surgical Preparation: The kidney is exposed, and the renal capsule is removed to allow access to the surface tubules.

-

Micropuncture: A single nephron segment (e.g., loop of Henle or distal tubule) is identified and punctured with a micropipette.

-

Perfusion: The segment is perfused with a solution containing the drug of interest (e.g., this compound enantiomers) at a known concentration.

-

Collection: Fluid is collected from the distal end of the perfused segment.

-

Analysis: The collected fluid and the initial perfusate are analyzed for electrolyte concentrations to determine the net reabsorption or secretion within that segment.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms and relationships of this compound's action on the renal tubule.

Caption: Differential effects of this compound enantiomers on renal transporters.

Caption: Workflow for human clearance and rat micropuncture studies.

Conclusion

This compound presents a fascinating case in diuretic pharmacology due to the distinct and complementary actions of its enantiomers. The (-)-enantiomer provides potent diuretic and natriuretic effects by inhibiting ion transport in the loop of Henle, while the (+)-enantiomer mitigates the risk of hyperuricemia through its uricosuric action. This dual mechanism offers a significant therapeutic advantage. The detailed experimental data and protocols summarized in this guide provide a solid foundation for further research and development in the field of diuretics and renal electrolyte handling. Understanding the intricate interplay between this compound's stereoisomers and renal transport proteins is crucial for optimizing its clinical application and for the design of future diuretic agents with improved safety and efficacy profiles.

References

- 1. Effects of enantiomers of this compound (MK-196) on cation transport by the loop of Henle and distal tubule studied by microperfusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clearance and micropuncture studies of the effects of a new indanyloxyacetic acid diuretic on segmental nephron function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – Chiralpedia [chiralpedia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

Unraveling the Molecular Pharmacology of Indacrinone in the Nephron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacrinone, a potent loop diuretic, has a unique pharmacological profile characterized by its enantiomer-specific effects on renal electrolyte and uric acid transport. This technical guide provides an in-depth exploration of the molecular targets of this compound's stereoisomers within the nephron. By summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways, this document serves as a comprehensive resource for researchers in renal physiology and pharmacology, as well as professionals engaged in diuretic drug development.

Introduction

This compound is a phenoxyacetic acid derivative that acts as a high-ceiling or loop diuretic.[1][2] Unlike other drugs in its class, such as furosemide, which can lead to hyperuricemia, this compound possesses the unique property of promoting uric acid excretion.[1][3] This dual action is attributed to the distinct pharmacological activities of its two enantiomers. The (-)-enantiomer is primarily responsible for the diuretic and natriuretic effects, while the (+)-enantiomer exerts a uricosuric effect.[4] This stereospecificity offers a therapeutic advantage, allowing for combinations of the enantiomers to achieve a desired balance of diuresis and uric acid homeostasis.

Primary Molecular Targets and Mechanism of Action

The differential effects of this compound's enantiomers are a direct result of their interaction with specific molecular transporters located in different segments of the nephron.

The (-)-Enantiomer: Targeting the Na-K-2Cl Cotransporter (NKCC2)

The principal molecular target of the diuretic and natriuretic (-)-enantiomer of this compound is the Na-K-2Cl cotransporter (NKCC2) , located in the apical membrane of the thick ascending limb of the loop of Henle. By inhibiting NKCC2, the (-)-enantiomer blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the renal interstitium. This inhibition leads to a significant increase in the excretion of these ions, along with water, resulting in a potent diuretic effect. The action of the (-)-enantiomer in the medullary portion of the thick ascending limb is consistent with that of other loop diuretics like ethacrynic acid.

The (+)-Enantiomer: Targeting Uric Acid Transporters

The uricosuric effect of the (+)-enantiomer is achieved through its interaction with uric acid transporters in the proximal tubule. While the specific transporter has not been definitively identified in the reviewed literature, the mechanism involves the promotion of uric acid secretion. This action counteracts the tendency of diuretics to cause hyperuricemia, a common side effect resulting from volume depletion and enhanced proximal tubule urate reabsorption. Interestingly, the (+)-enantiomer also exhibits some natriuretic activity, which is thought to be localized to the 'cortical diluting segment' or early distal tubule, suggesting a potential interaction with the Na-Cl cotransporter (NCC) or other transport mechanisms in this region.

Quantitative Data on this compound's Effects

The following table summarizes the quantitative effects of this compound and its enantiomers on various renal parameters, as reported in human studies.

| Parameter | Drug/Dose | Effect | Reference |

| Blood Pressure | This compound enantiomer ratios: (-2.5/+80 mg), (-5/+80 mg), (-10/+80 mg) | Mean reduction of 23/8, 20/10, and 25/10 mm Hg respectively | |

| Serum Uric Acid | This compound enantiomer ratios: (-2.5/+80 mg), (-5/+80 mg), (-10/+80 mg) | Mean change of -0.3, -0.4, and 0.2 mg/dl respectively | |

| Serum Uric Acid | This compound (-)-enantiomer 10 mg with (+)-enantiomer (0, 10, 20, 40, 80 mg) | 10/0, 10/10, 10/20 elevated plasma urate by 8-16%; 10/40 was isouricemic; 10/80 lowered plasma urate by 13% | |

| Fractional Free Water Clearance (CH2O) | This compound (unspecified dose) | Substantial fall from 8.89% to 5.83% of the filtered load of water | |

| Fractional Urate Clearance | This compound (unspecified dose) | Increase from 5.16% to 12.24% of the filtered load of uric acid |

Signaling Pathways and Mechanisms

The interaction of this compound with its molecular targets initiates a cascade of events leading to its diuretic and uricosuric effects.

Caption: Mechanism of action of this compound enantiomers in the nephron.

Detailed Experimental Protocols

The characterization of this compound's molecular targets relies on a variety of in vivo and in vitro experimental techniques.

In Vivo Clearance Studies in Humans

These studies are essential for determining the overall effects of a drug on renal function in a clinical setting.

Objective: To assess the diuretic, natriuretic, and uricosuric effects of this compound and its enantiomers.

Methodology:

-

Subject Recruitment: Healthy male volunteers are typically recruited.

-

Dietary Control: Subjects are placed on a sodium- and potassium-controlled diet prior to and during the study.

-

Hydration State: Studies can be performed under conditions of maximal hydration or hydropenia to assess effects on free water clearance.

-

Drug Administration: Single oral doses of this compound, its enantiomers, or placebo are administered.

-

Urine and Blood Sampling: Urine is collected at timed intervals (e.g., every 2 hours for the first 12 hours, then a 12-hour overnight collection). Blood samples are drawn periodically.

-

Analysis: Urine and plasma/serum samples are analyzed for volume, osmolality, and concentrations of sodium, potassium, chloride, creatinine, and uric acid.

-

Calculations: Glomerular filtration rate (GFR) is estimated from creatinine clearance. Fractional excretion of electrolytes and uric acid is calculated.

Caption: Workflow for a human in vivo clearance study.

In Vivo Microperfusion of Single Nephrons

This technique allows for the study of transport processes in specific segments of the nephron in living animals.

Objective: To localize the site of action of this compound enantiomers along the nephron.

Methodology:

-

Animal Preparation: Anesthetized rats or other suitable animal models are used. The kidney is exposed and immobilized for micropuncture.

-

Nephron Identification: The surface of the kidney is illuminated, and specific tubular segments (e.g., proximal tubule, loop of Henle, distal tubule) are identified.

-

Micropipette Insertion: A microperfusion pipette is inserted into the lumen of the identified tubule segment. A collection pipette is placed downstream.

-

Perfusion: The tubule segment is perfused with an artificial tubular fluid containing radiolabeled tracers and the drug of interest (e.g., an this compound enantiomer).

-

Sample Collection: The perfusate is collected from the downstream pipette.

-

Analysis: The collected fluid is analyzed for the concentration of the radiolabeled tracer and ions of interest to determine the rate of reabsorption or secretion.

Patch-Clamp Electrophysiology

Patch-clamp techniques are used to study the activity of single ion channels in isolated cells or membrane patches.

Objective: To directly measure the effect of this compound on the activity of specific ion channels (e.g., ROMK, ENaC) that might be indirectly affected by its primary action.

Methodology:

-

Cell Preparation: Renal tubular cells expressing the channel of interest are isolated and cultured.

-

Pipette Fabrication: A glass micropipette with a very small tip opening is fabricated and filled with an appropriate electrolyte solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Recording Configurations: The recording can be done in various configurations (cell-attached, whole-cell, inside-out, outside-out) to study channel properties.

-

Drug Application: this compound can be applied to the bath solution or included in the pipette solution to assess its effect on channel gating and conductance.

-

Data Acquisition and Analysis: The currents flowing through the ion channel(s) are recorded and analyzed to determine parameters such as open probability and single-channel conductance.

Secondary and Off-Target Effects

While the primary targets of this compound are well-established, its effects on other transporters and channels contribute to its overall pharmacological profile. For instance, the increased delivery of sodium to the distal nephron, a consequence of NKCC2 inhibition, can lead to increased potassium excretion. This effect can be mitigated by co-administration with a potassium-sparing diuretic like amiloride, which blocks the epithelial sodium channel (ENaC) in the collecting duct.

Conclusion

This compound's unique pharmacological profile stems from the stereospecific actions of its enantiomers on distinct molecular targets within the nephron. The (-)-enantiomer's potent diuretic effect is mediated by the inhibition of NKCC2 in the thick ascending limb, while the (+)-enantiomer's uricosuric action is due to its interaction with uric acid transporters in the proximal tubule. This detailed understanding of this compound's molecular pharmacology, supported by quantitative data and established experimental protocols, provides a solid foundation for further research and the development of novel diuretics with improved therapeutic profiles. The ability to manipulate the enantiomeric ratio to fine-tune the balance between diuresis and uricosuria represents a sophisticated approach in diuretic therapy.

References

- 1. This compound – Chiralpedia [chiralpedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Studies on the mechanism and characteristics of action of a uricosuric diuretic, this compound (MK-196) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive and biochemical effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Separation of Indacrinone Enantiomers by High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacrinone is a chiral diuretic agent with enantiomers that exhibit distinct pharmacological properties. The (-)-enantiomer is primarily responsible for the natriuretic (salt-excreting) effects, while the (+)-enantiomer possesses uricosuric (uric acid-excreting) properties. The differential activity of the enantiomers necessitates their accurate separation and quantification for pharmacological studies, drug formulation development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds like this compound. This document provides a detailed protocol for the chiral separation of this compound enantiomers based on established methodologies for acidic chiral drugs.

Principle of Chiral Separation by HPLC

The separation of enantiomers by chiral HPLC is achieved through their differential interactions with a chiral stationary phase (CSP). Enantiomers, having identical physical and chemical properties in an achiral environment, form transient diastereomeric complexes with the chiral selector of the CSP. These diastereomeric complexes have different energies of formation and stability, leading to different retention times on the chromatographic column and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including acidic drugs like this compound.[1]

Experimental Protocol

This protocol outlines a general method for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve baseline resolution (Rs > 1.5) for specific applications.

Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chiral Stationary Phase: A polysaccharide-based column is recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD-H are good starting points for method development.[2]

-

Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol, and trifluoroacetic acid (TFA).

-

Sample: Racemic this compound standard and sample solutions prepared in the mobile phase or a compatible solvent.

Chromatographic Conditions

The following table summarizes a typical set of starting conditions for the chiral separation of this compound enantiomers.

| Parameter | Recommended Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) |

| (e.g., 90:10:0.1, v/v/v) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL |

Method Development and Optimization

For acidic compounds like this compound, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution.[2] The ratio of the organic solvents (n-hexane and isopropanol) in the mobile phase is a critical parameter that influences the retention and selectivity of the enantiomers. A systematic approach to method development involves varying the percentage of the alcohol modifier to find the optimal separation.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the chiral separation of this compound enantiomers. Actual values will be dependent on the specific experimental conditions used.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t_R) | e.g., 8.5 min | e.g., 10.2 min |

| Capacity Factor (k') | Calculated | Calculated |

| Selectivity Factor (α) | Calculated | |

| Resolution (R_s) | Calculated |

-

Capacity Factor (k'): k' = (t_R - t_0) / t_0, where t_0 is the void time.

-

Selectivity Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the capacity factors of the two enantiomers.

-

Resolution (R_s): R_s = 2(t_R2 - t_R1) / (w_1 + w_2), where w is the peak width at the base. A resolution of ≥ 1.5 indicates baseline separation.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the chiral HPLC method development and the logical relationship of the key components in the separation process.

Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Caption: Logical relationship of components in the chiral separation of this compound.

References

Quantifying Indacrinone in Plasma: A Detailed Overview of Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of Indacrinone in plasma samples. This compound, a potent diuretic with uricosuric properties, exists as a racemic mixture of two enantiomers, each exhibiting distinct pharmacological activities. Accurate quantification of these enantiomers and their metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.